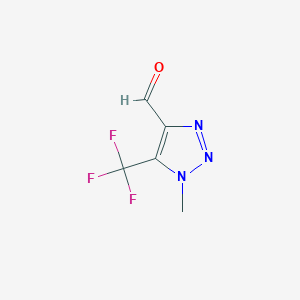

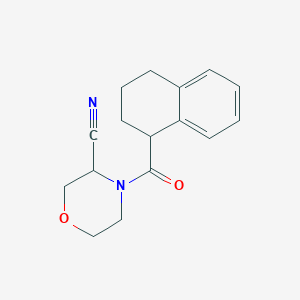

![molecular formula C18H23NO2S2 B2937447 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 2034263-05-1](/img/structure/B2937447.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide

カタログ番号 B2937447

CAS番号:

2034263-05-1

分子量: 349.51

InChIキー: RJCBPYJETTXORY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the thioacetamide family and has been shown to have a range of biochemical and physiological effects.

科学的研究の応用

Chemical Synthesis and Reactivity

- Synthesis of Heterocyclic Compounds : Research efforts include the synthesis of new derivatives bearing heterocyclic rings, demonstrating the compound's utility as a pharmacophoric group in medicinal chemistry for potential antitumor activity (Yurttaş, Tay, & Demirayak, 2015).

- Silylation Reactions : Studies on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes highlight the compound's role in forming silaheterocyclic compounds, which are of interest for their unique structural and physical properties (Lazareva et al., 2017).

Biological Activity and Therapeutic Potential

- Antitumor Activity : Several studies focus on evaluating the antitumor activities of derivatives, indicating the compound's potential in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).

- Antioxidant and Apoptotic Effects : Functionalized sulfur-containing heterocyclic analogs of the compound have been studied for their selectivity towards cancer cells, demonstrating their ability to induce apoptotic cell death and showing potential for combinational therapy in chemotherapy (Haridevamuthu et al., 2023).

Drug Metabolism and Toxicity Studies

- Metabolite Formation and Toxicity : Investigations into the metabolism of related compounds, such as acetaminophen, and their reactive intermediates provide insights into the mechanisms of drug-induced toxicity and the formation of bioactive metabolites, which are crucial for understanding the safety profiles of therapeutic agents (Nassini et al., 2010).

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S2/c1-18(21,16-10-13-6-2-5-9-15(13)23-16)12-19-17(20)11-22-14-7-3-4-8-14/h2,5-6,9-10,14,21H,3-4,7-8,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCBPYJETTXORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CSC1CCCC1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

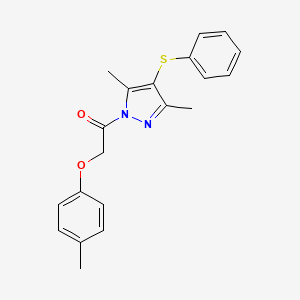

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)

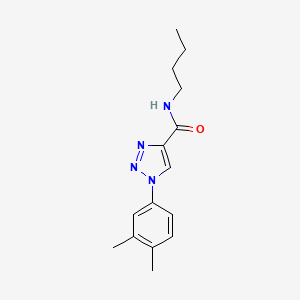

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

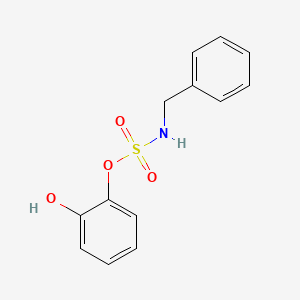

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)